2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16493240
InChI: InChI=1S/C15H15ClF2N4/c1-15(2)7-22(10-5-4-8(17)6-9(10)18)13-11(15)12(19-3)20-14(16)21-13/h4-6H,7H2,1-3H3,(H,19,20,21)
SMILES:
Molecular Formula: C15H15ClF2N4
Molecular Weight: 324.75 g/mol

2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC16493240

Molecular Formula: C15H15ClF2N4

Molecular Weight: 324.75 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C15H15ClF2N4
Molecular Weight 324.75 g/mol
IUPAC Name 2-chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C15H15ClF2N4/c1-15(2)7-22(10-5-4-8(17)6-9(10)18)13-11(15)12(19-3)20-14(16)21-13/h4-6H,7H2,1-3H3,(H,19,20,21)
Standard InChI Key ZQZQBAGTHLDQND-UHFFFAOYSA-N
Canonical SMILES CC1(CN(C2=NC(=NC(=C21)NC)Cl)C3=C(C=C(C=C3)F)F)C

Introduction

2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential applications as a kinase inhibitor, particularly in cancer treatment. The presence of chloro, difluorophenyl, and trimethyl groups in its structure contributes to its unique chemical properties and biological activities .

Synthesis Methods

The synthesis of 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines in the presence of a catalytic amount of hydrochloric acid. Solvents such as ethanol or dimethylformamide (DMF) are often used, and catalysts like sodium methoxide may be employed to facilitate the reaction.

In industrial settings, large-scale batch reactions are optimized for scalability. Continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification techniques such as recrystallization and chromatography are used to obtain the compound with high purity.

Biological Activity and Applications

This compound is of interest due to its potential as a kinase inhibitor, which makes it significant in cancer research and drug development. Kinase inhibitors are crucial in targeting specific enzymes involved in cell signaling pathways, which can lead to cancer cell proliferation. By inhibiting these enzymes, compounds like 2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine can induce cell cycle arrest and promote apoptosis in cancer cells.

Similar pyrrolopyrimidine compounds have been studied for their anticancer properties, including inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis and tumor growth . The structural modifications in these compounds can significantly affect their biological activity and specificity towards different kinase targets.

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